![molecular formula C12H18N4O B11876249 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)
2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-on umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von TFTB-1 mit Natriumhydroxid in einer Mischung aus Ethanol und Wasser. Die Reaktion wird auf 85 °C erhitzt und 3 Stunden lang beibehalten. Nach der Reaktion wird eine Vakuumdestillation bei 80-90 °C durchgeführt, bis keine Flüssigkeit mehr ausläuft. Anschließend wird gereinigtes Wasser zugegeben, und die Mischung wird kontinuierlich gerührt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der verfügbaren Literatur nicht gut dokumentiert. Das oben beschriebene Syntheseverfahren kann mit entsprechenden Modifikationen für industrielle Anwendungen skaliert werden, um Sicherheit und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt und der spezifischen durchgeführten Reaktion.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Die Verbindung wird in verschiedenen biologischen Studien verwendet, um ihre Wechselwirkungen mit verschiedenen biologischen Molekülen zu verstehen.
Industrie: Die Verbindung wird bei der Herstellung verschiedener chemischer Reagenzien und Zwischenprodukte verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es wurde beispielsweise festgestellt, dass es ausgewählte Mitglieder der STE7- und STE20-Unterfamilie von Kinasen hemmt, die an verschiedenen zellulären Prozessen beteiligt sind . Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und ihre Aktivität zu modulieren, was zu den beobachteten Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit selected members of the STE7 and STE20 subfamily of kinases, which are involved in various cellular processes . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-on ähneln, umfassen:
- N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amin
- Dihydro Tofacitinib Citrat
Einzigartigkeit
Was 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-on von ähnlichen Verbindungen unterscheidet, ist seine spezifische Struktur, die es ihm ermöglicht, auf einzigartige Weise mit bestimmten molekularen Zielstrukturen zu interagieren. Diese einzigartige Wechselwirkung macht es für bestimmte wissenschaftliche Forschungsanwendungen wertvoll, insbesondere in den Bereichen Chemie und Medizin.
Eigenschaften
Molekularformel |
C12H18N4O |
|---|---|
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
2-(4-methylpiperidin-1-yl)-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N4O/c1-8-2-4-16(5-3-8)12-14-10-7-13-6-9(10)11(17)15-12/h8,13H,2-7H2,1H3,(H,14,15,17) |
InChI-Schlüssel |
YHFILVJRPVKDFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=NC3=C(CNC3)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



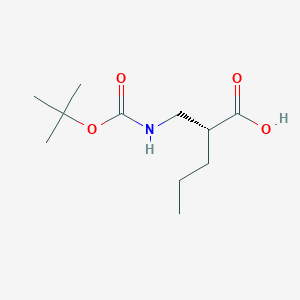
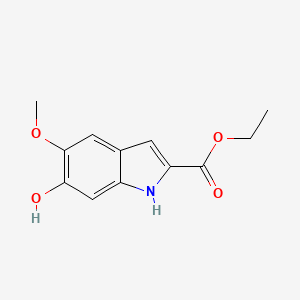
![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)



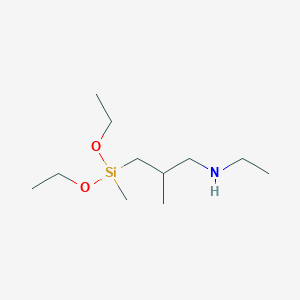


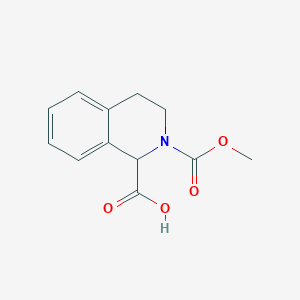

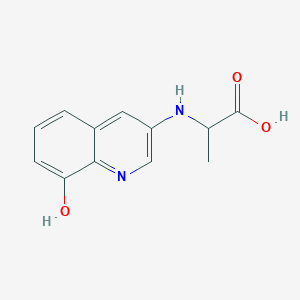
![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
